1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of isothiazolidine, methoxyphenyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea likely involves multiple steps, including the formation of the isothiazolidine ring, the introduction of the methoxyphenyl group, and the coupling with the thiophenylmethyl urea moiety. Typical reaction conditions may involve:
Reagents: Isothiazolidine precursors, methoxyphenyl derivatives, thiophenylmethyl isocyanate.
Catalysts: Acid or base catalysts to facilitate ring formation and coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve:
Continuous flow reactors: For efficient heat and mass transfer.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea may undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the isothiazolidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical reactivity: The functional groups within the molecule would determine its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophenylmethyl group.
Uniqueness
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-15-6-5-12(19-7-3-9-25(19,21)22)10-14(15)18-16(20)17-11-13-4-2-8-24-13/h2,4-6,8,10H,3,7,9,11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPVEYCDDZZUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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